Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 163719-73-1
VCID: VC0064099
InChI: InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3
SMILES: CCOC(=O)C1=NC(=NO1)C(C)(C)C
Molecular Formula: C9H14N2O3
Molecular Weight: 198.222

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

CAS No.: 163719-73-1

Cat. No.: VC0064099

Molecular Formula: C9H14N2O3

Molecular Weight: 198.222

* For research use only. Not for human or veterinary use.

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate - 163719-73-1

Specification

CAS No. 163719-73-1
Molecular Formula C9H14N2O3
Molecular Weight 198.222
IUPAC Name ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3
Standard InChI Key VZDMDNVKCBYOAD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=NO1)C(C)(C)C

Introduction

Chemical Properties and Structure

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate features a 1,2,4-oxadiazole core with a tert-butyl substituent at position 3 and an ethyl carboxylate group at position 5. The tert-butyl group enhances the compound's lipophilicity, making it more soluble in organic solvents, while the ethyl ester functional group provides reactivity that can be exploited in various chemical transformations .

Basic Chemical Information

Table 1 summarizes the key chemical identifiers and properties of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate:

PropertyValue
CAS Number163719-73-1
Molecular FormulaC₉H₁₄N₂O₃
Molecular Weight198.222 g/mol
IUPAC NameEthyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate
Standard InChIInChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3
Standard InChIKeyVZDMDNVKCBYOAD-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NC(=NO1)C(C)(C)C

The compound has several synonyms in the literature, including Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate and 5-tert-Butyl- oxadiazole-3-carboxylic acid ethyl ester .

Structural Characteristics

The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen atom and two nitrogen atoms in positions 1, 2, and 4. This structural arrangement contributes to the compound's unique electronic properties and potential biological activities. The presence of the tert-butyl group at position 3 provides steric bulk and hydrophobicity, while the carboxylic ester group at position 5 serves as a reactive site for further chemical modifications.

Biological Activities and Applications

The 1,2,4-oxadiazole scaffold, to which Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate belongs, is known for its diverse pharmacological properties, making this compound of significant interest in medicinal chemistry.

General Biological Activities of 1,2,4-Oxadiazoles

1,2,4-Oxadiazole derivatives have been reported to possess various biological activities, including:

  • Antimicrobial properties against various pathogens

  • Anti-inflammatory and neuroprotective effects

  • Anticancer activities

Anticancer Properties of Related Compounds

Related 1,2,4-oxadiazole derivatives have shown promising anticancer activities. For instance, certain derivatives exhibited potency against various cancer cell lines:

  • Human colon cancer (WiDr) with GI₅₀ values as low as 4.5 μM

  • MCF-7 and HCT-116 cell lines with IC₅₀ values of 0.48 and 5.13 μM, respectively

  • Human lung cancer (A549) with IC₅₀ values as low as 0.11 μM

While these activities are associated with structurally related compounds rather than Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate specifically, they highlight the potential of this chemical scaffold in anticancer drug development.

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM5.0449 mL25.2245 mL50.449 mL
5 mM1.009 mL5.0449 mL10.0898 mL
10 mM0.5045 mL2.5224 mL5.0449 mL

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility profile. Once prepared, stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing .

Stability of Stock Solutions

The stability of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate stock solutions depends on storage temperature:

  • At -80°C, stock solutions remain stable for up to 6 months

  • At -20°C, solutions should be used within 1 month

To enhance solubility, the compound may be heated to 37°C and then sonicated in an ultrasonic bath .

SupplierCatalog ReferenceQuantityPrice (EUR)
Apollo ScientificIN-DA001UCT100 mg58.00
Apollo ScientificIN-DA001UCT250 mg109.00
Apollo ScientificIN-DA001UCT1 g242.00
Unnamed Supplier54-OR72990250 mg166.00
Unnamed Supplier54-OR729901 g495.00
Unnamed Supplier10-F097254100 mg32.00
Unnamed Supplier10-F097254250 mg76.00
Unnamed Supplier10-F0972541 g244.00
Unnamed Supplier10-F0972545 g762.00
Unnamed Supplier3D-NGA7197350 mg408.00
Unnamed Supplier3D-NGA71973500 mg1,113.00

The wide range in pricing suggests variations in purity, quality, or additional services provided by different suppliers .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives provides insights into how Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate might interact in biological systems.

Electronic Effects

Studies on related 1,2,4-oxadiazole compounds have shown that the electronic properties of substituents significantly influence biological activity. For instance:

  • Electron-withdrawing groups (EWG) at para positions of aromatic rings attached to the oxadiazole core have been crucial for enhancing anticancer activities in certain derivatives

  • Conversely, electron-donating groups (EDG) have improved activity in other structural contexts, particularly in bis-1,2,4-oxadiazole derivatives

Structural Modifications

The 1,2,4-oxadiazole scaffold allows for various structural modifications that can tune biological properties:

  • Replacement of the ethyl ester with other functional groups

  • Substitution of the tert-butyl group with alternative alkyl or aryl groups

  • Introduction of additional heterocyclic systems to create hybrid molecules

These modifications could potentially lead to the development of compounds with enhanced biological activities or improved pharmacokinetic properties.

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